
4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096329-91-6 . It has a molecular weight of 337.65 and its IUPAC name is 4-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.65 . The compound’s chemical formula is C17H25BClNO3 .Scientific Research Applications
Phosphorescence Properties
Arylboronic esters, including structures similar to 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, have been discovered to exhibit room-temperature phosphorescence in the solid state. This unexpected finding challenges the conventional belief that heavy atoms or carbonyl groups are necessary for phosphorescent properties. Theoretical studies suggest that the phosphorescence is due to out-of-plane distortion in the excited state, opening new avenues for research into phosphorescent organic molecules without heavy atoms (Shoji et al., 2017).
H2O2-Responsive Polymers
Research has demonstrated the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, showcasing a novel approach to creating responsive polymers. These polymers degrade in the presence of hydrogen peroxide, suggesting potential applications in drug delivery systems that respond to oxidative stress markers (Cui et al., 2017).
Suzuki Coupling Reactions
The compound plays a crucial role in Suzuki coupling reactions, a cornerstone in organic synthesis, enabling the efficient creation of complex molecules. It has been used to synthesize substituted terphenyls, demonstrating its value in constructing intricate organic structures (Chaumeil et al., 2002).
Fluorescent Sensor Development
A study reported the development of a highly sensitive fluorescent sensor for detecting trace amounts of water, utilizing a compound with a cyano group and hydroxymethyl group, indicating potential applications in environmental monitoring and diagnostics (Miho et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that boronic acids and their derivatives are often used in Suzuki–Miyaura coupling reactions . These reactions involve the transfer of organic groups from boron to palladium, a process known as transmetalation .
Future Directions
properties
IUPAC Name |
4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJYRZYBHPDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

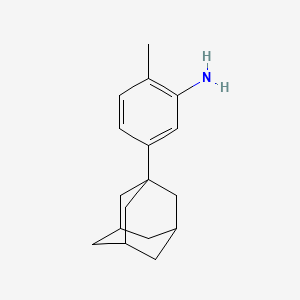
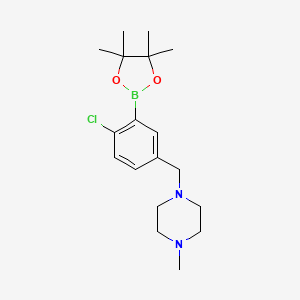
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)
![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)
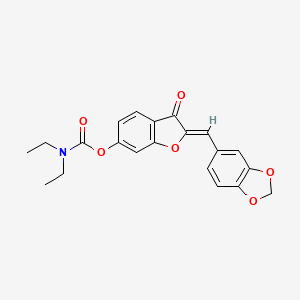
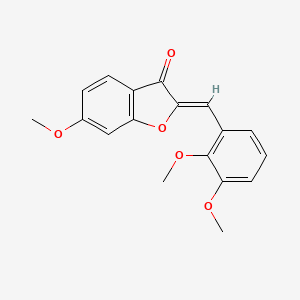
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)
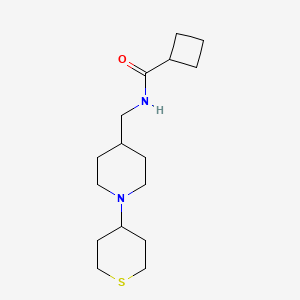
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)